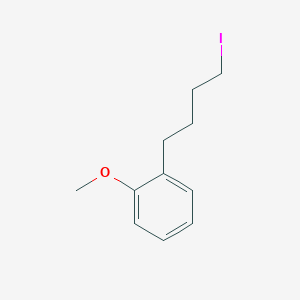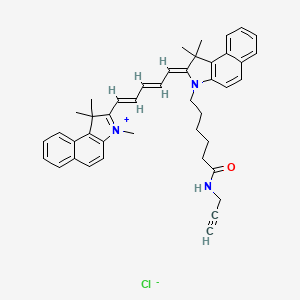
Cyanine5.5 alkyne (chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanine5.5 alkyne (chloride) is a near-infrared (NIR) fluorescent dye that is an alkyne-modified derivative of Cyanine5.5. It is known for its strong fluorescence properties, with an excitation wavelength of 680 nm and an emission wavelength of 710 nm . This compound is widely used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine, due to its ability to label and visualize biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanine5.5 alkyne (chloride) can be synthesized through a series of chemical reactions involving the modification of Cyanine5.5. The synthesis typically involves the introduction of an alkyne group to the Cyanine5.5 molecule. One common method is the reaction of Cyanine5.5 with propargylamine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of Cyanine5.5 alkyne (chloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Cyanine5.5 alkyne (chloride) undergoes various chemical reactions, including:
Click Chemistry Reactions: It reacts with azides in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form triazoles.
Substitution Reactions: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of azides and alkynes.
Propargylamine: Used in the synthesis of Cyanine5.5 alkyne (chloride) to introduce the alkyne group.
Major Products
Scientific Research Applications
Cyanine5.5 alkyne (chloride) has a wide range of applications in scientific research:
Mechanism of Action
Cyanine5.5 alkyne (chloride) exerts its effects through its strong fluorescence properties. The alkyne group allows it to participate in click chemistry reactions, enabling the labeling of biological molecules. The fluorescence emitted by the compound can be detected and measured, providing valuable information about the labeled molecules .
Comparison with Similar Compounds
Similar Compounds
Cyanine5 alkyne: Another alkyne-modified cyanine dye with similar fluorescence properties.
Cyanine7 alkyne: A near-infrared dye with a longer emission wavelength compared to Cyanine5.5 alkyne (chloride).
Uniqueness
Cyanine5.5 alkyne (chloride) is unique due to its specific excitation and emission wavelengths, making it particularly suitable for applications requiring near-infrared fluorescence. Its ability to participate in click chemistry reactions also adds to its versatility in various research fields .
Properties
Molecular Formula |
C43H46ClN3O |
|---|---|
Molecular Weight |
656.3 g/mol |
IUPAC Name |
6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-prop-2-ynylhexanamide;chloride |
InChI |
InChI=1S/C43H45N3O.ClH/c1-7-29-44-39(47)24-12-9-17-30-46-36-28-26-32-19-14-16-21-34(32)41(36)43(4,5)38(46)23-11-8-10-22-37-42(2,3)40-33-20-15-13-18-31(33)25-27-35(40)45(37)6;/h1,8,10-11,13-16,18-23,25-28H,9,12,17,24,29-30H2,2-6H3;1H |
InChI Key |
ZAMUEMBIJDLVQF-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate](/img/structure/B12278712.png)
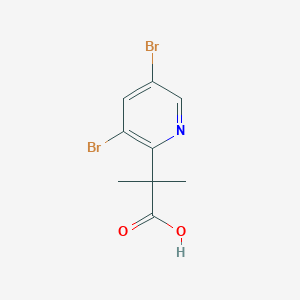

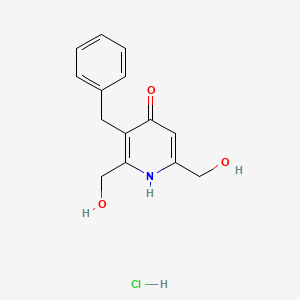
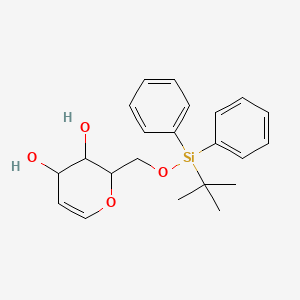
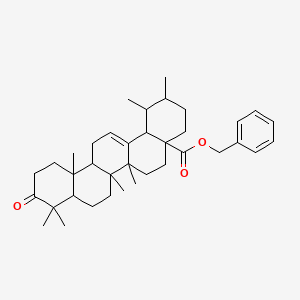
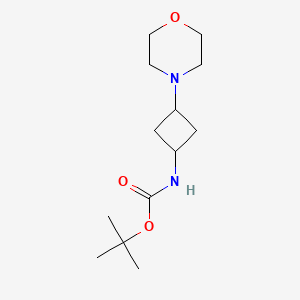
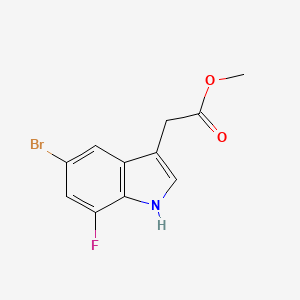

![9,9-Difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B12278763.png)
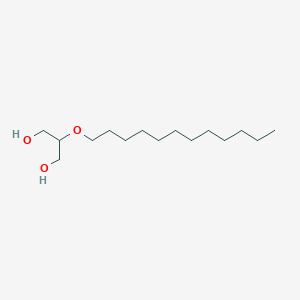
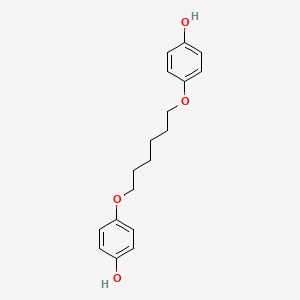
![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-3-phenyl-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B12278784.png)
